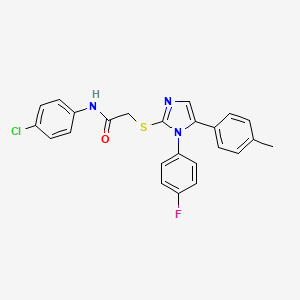

N-(4-chlorophenyl)-2-((1-(4-fluorophenyl)-5-(p-tolyl)-1H-imidazol-2-yl)thio)acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(4-chlorophenyl)-2-((1-(4-fluorophenyl)-5-(p-tolyl)-1H-imidazol-2-yl)thio)acetamide is a useful research compound. Its molecular formula is C24H19ClFN3OS and its molecular weight is 451.94. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Actividad Biológica

N-(4-chlorophenyl)-2-((1-(4-fluorophenyl)-5-(p-tolyl)-1H-imidazol-2-yl)thio)acetamide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activities associated with this compound, focusing on its synthesis, mechanisms of action, and efficacy against various biological targets.

Synthesis and Structural Characterization

The synthesis of this compound involves multi-step reactions that typically include the formation of imidazole derivatives and subsequent thiolation. The structural characterization is often performed using techniques such as NMR spectroscopy and X-ray crystallography, confirming the compound's structural integrity and purity.

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For instance, derivatives containing thiazole or imidazole rings have shown effectiveness against various bacterial strains. In vitro studies have demonstrated that certain derivatives can inhibit the growth of pathogens such as Salmonella typhi and Bacillus subtilis, with IC50 values indicating moderate to strong activity .

Antiviral Activity

N-Heterocycles, including those similar to this compound, have been explored for their antiviral properties. Some studies report that these compounds can inhibit viral polymerases, suggesting potential applications in treating viral infections .

Enzyme Inhibition

The compound has been evaluated for its ability to inhibit key enzymes such as acetylcholinesterase (AChE) and urease. High levels of inhibition have been reported, with some derivatives exhibiting IC50 values significantly lower than standard inhibitors . This suggests that the compound could serve as a lead for developing new therapeutic agents targeting these enzymes.

The mechanism by which this compound exerts its biological effects is likely multifaceted:

- Binding Affinity : The presence of halogenated phenyl groups enhances binding affinity to target proteins, potentially increasing inhibitory effects on enzymes.

- Structural Interactions : The imidazole ring may participate in hydrogen bonding or π-stacking interactions with biological macromolecules, facilitating its activity against various targets.

Case Studies

Several studies have highlighted the efficacy of compounds related to this compound:

- Antimicrobial Screening : A study reported that a series of imidazole-thioacetamide derivatives exhibited varying degrees of antibacterial activity, with some achieving an MIC (Minimum Inhibitory Concentration) below 10 µg/mL against resistant strains .

- Antiviral Efficacy : Another investigation found that related compounds significantly inhibited HCV NS5B RNA polymerase activity, demonstrating an IC50 value comparable to established antiviral therapies .

- Enzyme Inhibition Studies : Compounds within this class were shown to inhibit urease effectively, with one derivative achieving an IC50 value of 0.63 µM, highlighting their potential in treating urease-related conditions .

Propiedades

IUPAC Name |

N-(4-chlorophenyl)-2-[1-(4-fluorophenyl)-5-(4-methylphenyl)imidazol-2-yl]sulfanylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H19ClFN3OS/c1-16-2-4-17(5-3-16)22-14-27-24(29(22)21-12-8-19(26)9-13-21)31-15-23(30)28-20-10-6-18(25)7-11-20/h2-14H,15H2,1H3,(H,28,30) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AZYIXSPNQUIGDR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=CN=C(N2C3=CC=C(C=C3)F)SCC(=O)NC4=CC=C(C=C4)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H19ClFN3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

451.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.